molecular formula C15H17N3OS B5699836 N-(2-ethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea

N-(2-ethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea

Cat. No. B5699836
M. Wt: 287.4 g/mol
InChI Key: SJIJWGNUPUGTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as EPTU, is a synthetic compound that has been studied extensively for its potential applications in the field of pharmacology. EPTU is a thiourea derivative that has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
In addition to its antitumor effects, this compound has also been shown to have a wide range of other biochemical and physiological effects. These include anti-inflammatory, antiviral, and antioxidant effects. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea in lab experiments is its relatively low toxicity compared to other anticancer drugs. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(2-ethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea. One area of interest is the development of more potent and selective analogs of this compound for use as anticancer agents. Another area of interest is the investigation of the potential use of this compound in combination with other anticancer drugs to enhance their effectiveness. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea involves the reaction of 2-ethoxyaniline with 3-methyl-2-pyridinecarboxaldehyde in the presence of thiourea. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent antitumor effects in various cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(3-methylpyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-3-19-13-9-5-4-8-12(13)17-15(20)18-14-11(2)7-6-10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIJWGNUPUGTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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